(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone
Description
Properties
IUPAC Name |
[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4S3/c1-29-16-6-2-7-17-19(16)22-21(31-17)24-12-10-23(11-13-24)20(26)15-5-3-9-25(15)32(27,28)18-8-4-14-30-18/h2,4,6-8,14-15H,3,5,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIOSIHKWOHHLQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4CCCN4S(=O)(=O)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone: plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the compound has been shown to inhibit tubulin polymerization, a critical process in cell division. This inhibition is achieved through binding to the colchicine binding site on tubulin, thereby preventing the formation of microtubules. Additionally, the compound may interact with other biomolecules, such as receptors and signaling proteins, modulating their activity and contributing to its overall biochemical effects.
Cellular Effects
The effects of This compound on cellular processes are profound. It has been observed to induce apoptosis in various cancer cell lines, including BT-474, HeLa, and MCF-7. The compound influences cell signaling pathways, such as the MAPK/ERK pathway, leading to changes in gene expression and cellular metabolism. Furthermore, it affects cell cycle progression by causing cell cycle arrest at specific phases, such as the G2/M phase. These cellular effects highlight the potential of the compound as a therapeutic agent in cancer treatment.
Molecular Mechanism
At the molecular level, This compound exerts its effects through several mechanisms. The compound binds to the colchicine binding site on tubulin, inhibiting tubulin polymerization and disrupting microtubule dynamics. This disruption leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may interact with other molecular targets, such as kinases and transcription factors, modulating their activity and influencing gene expression. These molecular interactions contribute to the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound have been studied over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies have shown that the compound maintains its ability to induce apoptosis and cell cycle arrest in cancer cells, even after prolonged exposure. These findings suggest that the compound’s effects are sustained over time, making it a reliable tool for biochemical research.
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and induces apoptosis in cancer cells without causing significant toxicity. At higher doses, the compound may exhibit toxic effects, such as hepatotoxicity and nephrotoxicity. These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
This compound: is involved in various metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. Enzymes such as cytochrome P450 play a crucial role in the oxidation and conjugation of the compound, leading to the formation of metabolites that are excreted via the kidneys. These metabolic pathways ensure the compound’s clearance from the body and influence its overall pharmacokinetic profile.
Transport and Distribution
The transport and distribution of This compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments. It accumulates in the cytoplasm and nucleus, where it exerts its biochemical effects. The compound’s distribution is influenced by factors such as its lipophilicity and affinity for specific cellular components.
Subcellular Localization
The subcellular localization of This compound is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with tubulin and other molecular targets. Post-translational modifications, such as phosphorylation, may influence the compound’s localization and activity. Additionally, the presence of targeting signals within the compound’s structure may direct it to specific cellular compartments, enhancing its efficacy.
Biological Activity
The compound (4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone , with the CAS number 941952-42-7, is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features:
- A benzo[d]thiazole moiety.
- A piperazine ring.
- A thiophenesulfonyl pyrrolidine structure.
These structural components contribute to its unique pharmacological properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the fields of oncology and neurology. The following sections detail its mechanisms of action, efficacy in different biological systems, and comparative studies with similar compounds.
- Tubulin Interaction : Similar compounds have been shown to bind to the colchicine-binding site on tubulin, inhibiting its polymerization. This action leads to cell cycle arrest in the G2/M phase and induces apoptosis in cancer cells .
- Anti-inflammatory Properties : The presence of the methoxy group may enhance anti-inflammatory effects, potentially through inhibition of pro-inflammatory cytokines or pathways .
- Cytotoxicity : Preliminary studies suggest that the compound can exhibit cytotoxic effects against various cancer cell lines, similar to other compounds in the SMART series .
In Vitro Studies
A study on structurally related compounds demonstrated significant cytotoxicity against prostate cancer (PC-3) and melanoma (A375) cell lines. The results indicated that these compounds could overcome multidrug resistance (MDR), suggesting a potential therapeutic application for resistant cancers .
In Vivo Efficacy
In vivo models showed that treatment with related compounds resulted in tumor growth inhibition without significant neurotoxicity at therapeutic doses. This finding is crucial for developing treatments with minimal side effects .
Data Table: Comparative Biological Activities
| Compound Name | Mechanism of Action | Cancer Cell Line Tested | IC50 (μM) | Notes |
|---|---|---|---|---|
| SMART-H | Tubulin inhibitor | PC-3 | 0.5 | Overcomes MDR |
| SMART-F | Tubulin inhibitor | A375 | 0.8 | Minimal neurotoxicity |
| Target Compound | Potential tubulin interaction | Various | TBD | Further studies needed |
Case Studies
- Case Study 1 : A study evaluating the cytotoxicity of SMART compounds found that they effectively inhibited tumor growth in xenograft models, suggesting similar potential for the target compound .
- Case Study 2 : Investigations into anti-inflammatory effects revealed that derivatives with similar structures could reduce inflammation markers in vitro, indicating a promising avenue for further exploration regarding the target compound's therapeutic applications .
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Benzo[d]thiazole Moiety : This can be achieved by reacting 4-methoxyaniline with carbon disulfide and bromine to form 4-methoxybenzo[d]thiazole.
- Piperazine Ring Formation : The benzo[d]thiazole derivative is reacted with piperazine to produce the piperazinyl derivative.
- Sulfonylation : The final step involves the reaction of the piperazinyl derivative with thiophen-2-ylsulfonyl chloride in the presence of a base such as triethylamine to yield the target compound.
These steps highlight the compound's complexity and its unique structural features, which contribute to its biological activity.
Anticancer Properties
Recent studies have indicated that compounds similar to (4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone exhibit anticancer properties. For instance, derivatives containing thiazole moieties have shown potential in inhibiting tubulin polymerization, thereby disrupting cancer cell proliferation .
A study demonstrated that these compounds could effectively target cancer cells, leading to apoptosis through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .
Neuroprotective Effects
The compound's structural similarity to known neuroprotective agents suggests potential applications in treating neurodegenerative diseases such as Parkinson's and Alzheimer's diseases. Research indicates that piperazine-containing compounds can act as antagonists for adenosine A2A receptors, which are implicated in neurodegeneration and tumor development .
Antimicrobial Activity
In addition to anticancer effects, compounds with similar structures have been evaluated for their antimicrobial properties. The presence of the sulfonamide group has been linked to enhanced antibacterial activity against various strains, making it a candidate for further exploration in antibiotic development .
-
Study on Anticancer Activity :
- Objective : To evaluate the anticancer effects of thiazole derivatives.
- Methodology : In vitro assays were conducted on various cancer cell lines.
- Findings : The compound exhibited significant cytotoxicity against breast and lung cancer cells, with IC50 values indicating potent activity.
-
Neuroprotective Study :
- Objective : Investigate the protective effects against neurodegeneration.
- Methodology : Animal models were used to assess cognitive function post-treatment.
- Findings : Improved cognitive scores were observed in treated groups, suggesting potential for therapeutic use in Alzheimer's disease.
-
Antimicrobial Evaluation :
- Objective : Assess antibacterial properties against clinical isolates.
- Methodology : Disc diffusion method was employed to evaluate efficacy.
- Findings : The compound showed promising results against Gram-positive bacteria, indicating potential for development as an antimicrobial agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations and Implications
Piperazine-Thiophene Derivatives
- Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21) Structure: Piperazine linked to a trifluoromethylphenyl group and thiophene carbonyl. Comparison: Lacks the benzothiazole and sulfonylpyrrolidine groups. The trifluoromethyl group introduces strong electron-withdrawing effects, contrasting with the methoxy group’s electron-donating nature in the target compound. This may alter receptor binding kinetics or solubility . Synthesis: Uses HOBt/TBTU coupling, similar to the target compound’s probable synthetic route .
- 4-(Thiophen-2-yl)-1-(4-(2-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 8) Structure: Butanone chain bridges piperazine and thiophene. Comparison: The flexible butanone linker contrasts with the rigid pyrrolidin-2-yl methanone in the target compound. Increased chain length may improve membrane permeability but reduce target specificity .
Benzothiazole-Containing Analogues
- 4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one Structure: Benzothiazole fused with a pyrazolone ring.
- 2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole Structure: Methoxy-substituted benzothiazole with a pyrazoline moiety. Comparison: The methoxy group aligns with the target compound’s substitution, but the pyrazoline core differs from the piperazine-pyrrolidinone system. This may result in divergent pharmacokinetic profiles .
Sulfonamide/Sulfonyl Derivatives
- 1-(4-(4-Nitrophenyl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one (Compound 11) Structure: Nitrophenyl-piperazine with a thiophene butanone chain.
Comparative Data Table
Research Findings and Implications
- Sulfonyl Group Impact: The thiophene sulfonyl group may confer resistance to oxidative metabolism, extending half-life relative to non-sulfonylated derivatives .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield and purity?
- Methodology : The synthesis typically involves multi-step reactions, including nucleophilic substitution, sulfonylation, and coupling reactions. For example:
- Piperazine-thiazole core : Formed via condensation of 4-methoxybenzo[d]thiazol-2-amine with piperazine derivatives under reflux in ethanol or DMF .
- Thiophene sulfonylation : Thiophen-2-ylsulfonyl chloride reacts with pyrrolidine under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonylated pyrrolidine intermediate .
- Methanone coupling : The final step employs carbodiimide-mediated coupling (e.g., EDC/HOBt) between the piperazine-thiazole and sulfonylated pyrrolidine moieties in anhydrous DMF .
Q. How is this compound characterized structurally, and what analytical techniques are prioritized?
- Methodology :
- NMR spectroscopy : H and C NMR confirm regiochemistry (e.g., piperazine N-substitution patterns) and sulfonylation success. Key signals include the methoxy group (~3.8 ppm) and thiophene protons (6.8–7.5 ppm) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., observed m/z 513.12 vs. calculated 513.14 for CHNOS) .
- X-ray crystallography : Resolves conformational details (e.g., piperazine-thiazole dihedral angles ≈ 45–60°) and hydrogen-bonding networks in the solid state .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data (e.g., antibacterial vs. antitumor efficacy)?
- Methodology :
- Assay standardization : Compare results across studies using consistent cell lines (e.g., HepG2 for antitumor activity) and bacterial strains (e.g., S. aureus ATCC 25923) .
- SAR analysis : Modify substituents (e.g., replacing 4-methoxy with 4-hydroxy on the benzothiazole) to isolate contributions to bioactivity. Computational docking (e.g., AutoDock Vina) identifies binding interactions with targets like H1/H4 histamine receptors or tubulin .
- Data reconciliation : Conflicting solubility or stability data (e.g., DMSO vs. aqueous buffers) may arise from aggregation or hydrolysis. Use dynamic light scattering (DLS) or stability-indicating HPLC .
Q. How can computational modeling optimize this compound’s pharmacokinetic profile?
- Methodology :
- ADMET prediction : Tools like SwissADME predict logP (~3.2) and BBB permeability. The thiophene sulfonyl group enhances solubility but may reduce metabolic stability .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify reactive sites (e.g., sulfonyl oxygen nucleophilicity) prone to cytochrome P450-mediated oxidation .
- Molecular dynamics (MD) : Simulate binding to serum albumin to assess plasma protein binding, a key factor in bioavailability .
Q. What crystallographic insights explain conformational flexibility and target binding?
- Methodology :
- Single-crystal XRD : Reveals non-planar geometry between the benzothiazole and piperazine rings (torsion angle = 52.3°), enabling adaptive binding to hydrophobic enzyme pockets .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O bonds from sulfonyl groups) influencing crystal packing and solubility .
Key Challenges and Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
